

Spectroscopic Analysis of 4-bromo-N,N-dimethyl-3-nitroaniline: A Comparative Guide

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Compound of Interest

Compound Name: 4-bromo-N,N-dimethyl-3-nitroaniline

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An in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **4-bromo-N,N-dimethyl-3-nitroaniline** remains a topic of interest for researchers in synthetic chemistry and drug development. While experimental ^1H and ^{13}C NMR data for this specific compound are not readily available in public databases, a comparative analysis with structurally similar compounds can provide valuable insights into its expected spectral characteristics.

This guide presents a compilation of reported ^1H and ^{13}C NMR data for key structural analogues of **4-bromo-N,N-dimethyl-3-nitroaniline**. By examining the chemical shifts of protons and carbon atoms in related molecules, we can predict the spectral features of the target compound and understand the electronic effects of the bromo, dimethylamino, and nitro substituents on the aniline ring.

Comparative ^1H NMR Data

The ^1H NMR spectra of aromatic compounds are particularly sensitive to the nature and position of substituents. The following table summarizes the reported ^1H NMR data for 4-bromo-N,N-dimethylaniline, N,N-dimethyl-3-nitroaniline, and N,N-dimethyl-4-nitroaniline.

Compound Name	Aromatic Protons (ppm)	N(CH ₃) ₂ Protons (ppm)	Solvent
4-bromo-N,N-dimethylaniline	7.22 (d, 2H), 6.62 (d, 2H)	2.89 (s, 6H)	CDCl ₃
N,N-dimethyl-3-nitroaniline	7.55 (m, 2H), 7.28 (t, 1H), 6.95 (m, 1H)	3.00 (s, 6H)	CDCl ₃
N,N-dimethyl-4-nitroaniline	8.09 (d, 2H), 6.65 (d, 2H)	3.10 (s, 6H)	CDCl ₃ [1]

Based on this data, the protons on the aromatic ring of **4-bromo-N,N-dimethyl-3-nitroaniline** are expected to exhibit distinct chemical shifts due to the combined electronic effects of the substituents. The powerful electron-withdrawing nature of the nitro group is anticipated to significantly deshield adjacent protons, shifting them downfield. Conversely, the electron-donating dimethylamino group will shield ortho and para protons, moving them upfield. The bromine atom will have a moderate deshielding effect.

Comparative ¹³C NMR Data

The ¹³C NMR data provides further detail on the electronic environment of each carbon atom in the molecule. The table below compares the ¹³C NMR chemical shifts for 4-bromo-N,N-dimethylaniline and provides predicted data for 4-nitroaniline.

Compound Name	Aromatic Carbons (ppm)	N(CH ₃) ₂ Carbons (ppm)	Solvent
4-bromo-N,N-dimethylaniline	149.6, 131.8, 114.1, 109.3	40.6	CDCl ₃
4-nitroaniline (Predicted)	154.9, 139.0, 125.9, 112.9	-	D ₂ O[2]

For **4-bromo-N,N-dimethyl-3-nitroaniline**, the carbon bearing the nitro group (C-3) and the carbon bearing the bromine (C-4) are expected to be significantly influenced. The ipso-carbon attached to the nitro group will be shifted downfield, while the carbon attached to the bromine will also experience a downfield shift, though to a lesser extent. The chemical shifts of the other

aromatic carbons will be a composite of the electron-donating and -withdrawing effects of all three substituents.

Experimental Protocols

While specific experimental details for the target compound are unavailable, a general protocol for acquiring ^1H and ^{13}C NMR spectra is provided below.

General NMR Spectroscopy Protocol:

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d (CDCl_3), dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$)).
- **Instrumentation:** Spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- **^1H NMR Acquisition:**
 - A standard pulse sequence is used to acquire the free induction decay (FID).
 - The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
 - A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.
 - The spectral width is set to cover the full range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

- Chemical shifts are referenced to the solvent peaks.

Structural and Spectral Correlation

The following diagram illustrates the structure of **4-bromo-N,N-dimethyl-3-nitroaniline** and highlights the key nuclei for NMR analysis. The expected electronic effects of the substituents, which influence the chemical shifts, are also conceptually represented.

Figure 1. Molecular structure of **4-bromo-N,N-dimethyl-3-nitroaniline** and the electronic effects of its substituents that influence NMR chemical shifts.

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References

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